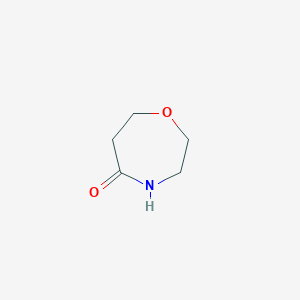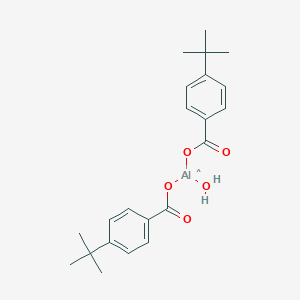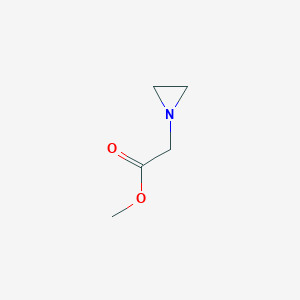
1-(Carbomethoxymethyl)aziridine
Übersicht
Beschreibung
1-(Carbomethoxymethyl)aziridine is a cyclic organic compound that contains an aziridine ring and a carbomethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Carbomethoxymethyl)aziridine can be synthesized through several methods. One common approach involves the coupling of amines and alkenes via an electrogenerated dication . This method utilizes primary amines under basic conditions to transform alkenes into aziridines. Another method involves the aziridination of olefins using N-tosyliminophenyliodinane (PhI=NTs) promoted by a combination of I2 and tetrabutylammonium iodide (TBAI) .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the cyclization of haloamines and amino alcohols . This process typically requires high temperatures and oxide catalysts to effect the dehydration of aminoethanol.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Carbomethoxymethyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions . These reactions are significant in the synthesis of nitrogen-containing biologically active molecules. The aziridine ring can be activated with protic or Lewis acids, leading to the formation of corresponding aziridinium ions that react with nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include benzoyl fluoride, HFIP (1,1,1,3,3,3-hexafluoroisopropanol), and various Lewis acids . The reaction conditions often involve the use of solvents like tert-butyl methyl ether (TBME) and catalysts such as (salen)Co(III) .
Major Products: The major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of various biologically and pharmaceutically important drugs.
Wissenschaftliche Forschungsanwendungen
1-(Carbomethoxymethyl)aziridine has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization.
Biology and Medicine: Aziridine-containing compounds, including this compound, have demonstrated anticancer, antibacterial, and antimicrobial activities. They are used in the development of chemotherapeutic agents and other biologically active molecules.
Industry: Polymeric aziridines are employed as benign crosslinkers for water-based coating applications. These crosslinkers improve the chemical and mechanical resistances of coating systems and enhance adhesion properties.
Wirkmechanismus
The mechanism of action of 1-(Carbomethoxymethyl)aziridine involves the ring-opening of the aziridine moiety, which is highly strained and reactive . This ring-opening reaction can be catalyzed by protic or Lewis acids, leading to the formation of aziridinium ions . These ions can then react with nucleophiles, resulting in the formation of various biologically active molecules. The presence of the aziridine ring is essential for the compound’s anticancer, antibacterial, and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
1-(Carbomethoxymethyl)aziridine can be compared with other aziridine derivatives, such as aziridine-2-carboxylic acid derivatives . These compounds share similar structural features but differ in their reactivity and applications. For example, aziridine-2-carboxylic acid derivatives are used as PDIA1 inhibitors and have immunomodulatory anticancer properties . Another similar compound is azetidine, which has a four-membered ring structure and is used in the synthesis of polyamines . The unique three-membered ring structure of this compound imparts distinct reactivity and biological activities compared to these similar compounds.
Eigenschaften
IUPAC Name |
methyl 2-(aziridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-6-2-3-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCXRUKYXADUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163721 | |
| Record name | 1-Aziridineacetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14745-52-9 | |
| Record name | 1-Aziridineacetic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101284 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aziridineacetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


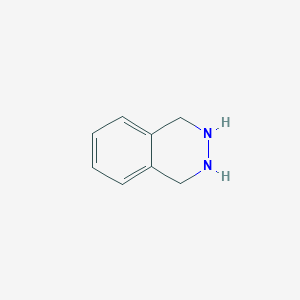
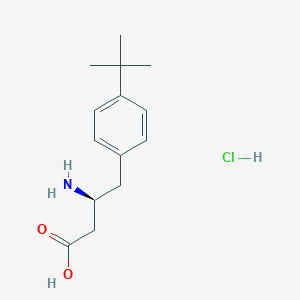
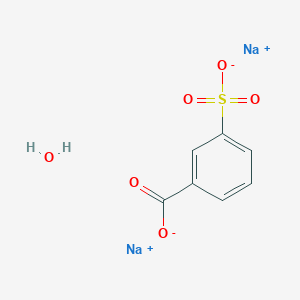
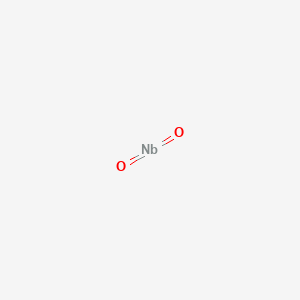

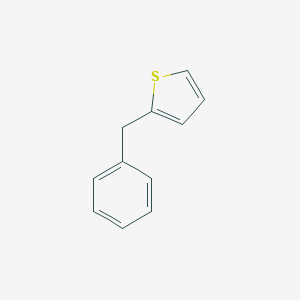
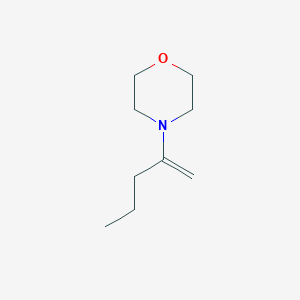
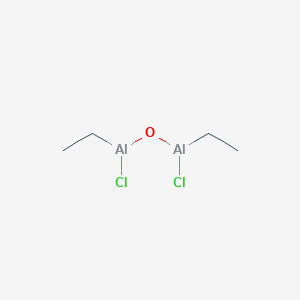
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
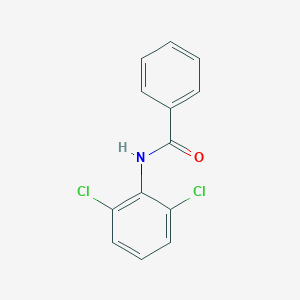
![2-Hydrazinylnaphtho[2,1-d]thiazole](/img/structure/B88570.png)

